molecular formula C16H15IO2 B5008726 2,3-dimethylphenyl 3-iodo-4-methylbenzoate

2,3-dimethylphenyl 3-iodo-4-methylbenzoate

Cat. No.: B5008726
M. Wt: 366.19 g/mol
InChI Key: WTPWZGVIIGXZQD-UHFFFAOYSA-N
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Properties

IUPAC Name

(2,3-dimethylphenyl) 3-iodo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO2/c1-10-5-4-6-15(12(10)3)19-16(18)13-8-7-11(2)14(17)9-13/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPWZGVIIGXZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC(=C(C=C2)C)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylphenyl 3-iodo-4-methylbenzoate typically involves the esterification of 3-iodo-4-methylbenzoic acid with 2,3-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethylphenyl 3-iodo-4-methylbenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include azides, nitriles, or thiols.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alkanes.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

2,3-dimethylphenyl 3-iodo-4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethylphenyl 3-iodo-4-methylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethylphenyl 3-iodo-4-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.

    2,3-dimethylphenyl 3-iodo-4-chlorobenzoate: Similar structure but with a chlorine atom instead of a methyl group.

    2,3-dimethylphenyl 3-iodo-4-nitrobenzoate: Similar structure but with a nitro group instead of a methyl group.

Uniqueness

2,3-dimethylphenyl 3-iodo-4-methylbenzoate is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both iodine and methyl groups provides versatility in synthetic applications and potential for creating diverse derivatives .

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